molecular formula C8H4BrF3O2 B2630078 Methyl 3-bromo-2,4,5-trifluorobenzoate CAS No. 195532-60-6

Methyl 3-bromo-2,4,5-trifluorobenzoate

Cat. No.: B2630078
CAS No.: 195532-60-6
M. Wt: 269.017
InChI Key: HKCUQFNDBXGXNC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2,4,5-trifluorobenzoate is an organic compound with the molecular formula C8H4BrF3O2 and a molecular weight of 269.02 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 4, and 5 are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a bromine atom. The compound is commonly used in organic synthesis and various research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-2,4,5-trifluorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 2,4,5-trifluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4,5-trifluorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-bromo-2,4,5-trifluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-4,5-difluorobenzoate
  • Methyl 3-bromo-2,5-difluorobenzoate
  • Methyl 3-bromo-2,4-difluorobenzoate

Uniqueness

Methyl 3-bromo-2,4,5-trifluorobenzoate is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high reactivity and selectivity .

Properties

IUPAC Name

methyl 3-bromo-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c1-14-8(13)3-2-4(10)7(12)5(9)6(3)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCUQFNDBXGXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

772 g of 3-bromo-2,4,5-trifluoro-benzoylfluoride are added dropwise with ice-cooling to a mixture of 1460 ml of methanol and 340 g of triethylamine. Stirring is carried out at room temperature for 1 hour. The reaction mixture is concentrated, the residue is taken up in water and methylene chloride, and the aqueous phase is again extracted by shaking with methylene chloride. After drying the organic phase over sodium sulphate, it is concentrated and the residue is distilled in vacuo. 752.4 g of methyl 3-bromo-2,4,5-trifluoro-benzoate of boiling point 122° C./20 mbar are obtained.
Quantity
772 g
Type
reactant
Reaction Step One
Quantity
1460 mL
Type
reactant
Reaction Step Two
Quantity
340 g
Type
solvent
Reaction Step Two

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